molecular formula C3H4N4O B2974193 2-Methyl-2h-tetrazole-5-carbaldehyde CAS No. 55408-47-4

2-Methyl-2h-tetrazole-5-carbaldehyde

Cat. No.: B2974193
CAS No.: 55408-47-4
M. Wt: 112.092
InChI Key: PPAQSZMPTHGKSE-UHFFFAOYSA-N
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Description

2-Methyl-2H-tetrazole-5-carbaldehyde is a heterocyclic compound featuring a tetrazole ring substituted with a methyl group at the 2-position and an aldehyde functional group at the 5-position. Tetrazoles are nitrogen-rich aromatic rings known for their metabolic stability and role as bioisosteres for carboxylic acids in medicinal chemistry . The aldehyde group in this compound provides a reactive site for condensation or nucleophilic addition reactions, making it valuable in synthesizing pharmaceuticals, agrochemicals, and coordination complexes.

Properties

IUPAC Name

2-methyltetrazole-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N4O/c1-7-5-3(2-8)4-6-7/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPAQSZMPTHGKSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=C(N=N1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55408-47-4
Record name 2-methyl-2H-1,2,3,4-tetrazole-5-carbaldehyde
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2H-tetrazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of methyl hydrazine with formamide, followed by oxidation to introduce the aldehyde group . The reaction conditions often require specific temperatures and catalysts to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Key considerations include the selection of solvents, catalysts, and purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-2H-tetrazole-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Methyl-2H-tetrazole-5-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The tetrazole ring may also participate in hydrogen bonding and π-π interactions, influencing biological pathways .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name CAS Number Molecular Formula Molecular Weight Heterocycle Key Substituents
This compound N/A* C₃H₄N₄O 112.09 (calc.) Tetrazole Methyl, aldehyde
5-Bromo-2-methyl-2H-indazole-3-carbaldehyde 1251023-52-5 C₉H₇BrN₂O 239.07 Indazole Bromo, methyl, aldehyde
2-(3-Methoxy-Phenyl)-Thiazole-5-Carbaldehyde 915923-79-4 C₁₁H₉NO₂S 219.26 Thiazole 3-Methoxyphenyl, aldehyde

Heterocyclic Core and Electronic Effects

  • Tetrazole (Target Compound): The tetrazole ring contains four nitrogen atoms, conferring high polarity and stability. Its electron-deficient nature enhances reactivity in click chemistry or metal coordination .
  • Indazole (): The indazole core (benzene fused to pyrazole) offers π-conjugation, with bromine increasing molecular weight and hydrophobicity. Bromine’s electron-withdrawing effect may reduce aldehyde reactivity compared to the tetrazole analogue.
  • Thiazole (): The sulfur atom in thiazole contributes to a distinct electronic profile, enabling interactions via lone-pair electrons.

Functional Group Reactivity

All three compounds feature an aldehyde group, but their reactivity varies with the heterocycle:

  • Tetrazole: The electron-deficient tetrazole may stabilize the aldehyde via resonance, favoring nucleophilic additions (e.g., hydrazone formation).
  • Indazole: Steric hindrance from the bromo and methyl groups could slow aldehyde reactions compared to less-substituted analogues.
  • Thiazole: The electron-rich thiazole may slightly deactivate the aldehyde, though the methoxyphenyl group could direct electrophilic substitution.

Biological Activity

2-Methyl-2H-tetrazole-5-carbaldehyde is a compound of interest due to its potential biological activities. Research into its properties has shown promising results in various assays, indicating its utility in pharmacological applications. This article provides a detailed overview of the biological activity of this compound, including synthesis, characterization, and evaluation of its biological effects.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that include the formation of the tetrazole ring followed by aldehyde functionalization. The characterization of the compound can be performed using techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Fourier Transform Infrared Spectroscopy (FTIR)
  • Mass Spectrometry

These techniques confirm the structure and purity of the synthesized compound.

Biological Activity

The biological activity of this compound has been evaluated through various assays, revealing its potential in different therapeutic areas. Below are key findings from recent studies:

Antioxidant Activity

Studies have demonstrated that derivatives of tetrazole compounds, including this compound, exhibit significant antioxidant activity. The DPPH assay results indicated a strong free radical scavenging ability, surpassing that of some traditional antioxidants .

Antihypertensive Effects

In vitro evaluations have shown that compounds related to this compound can act as angiotensin II receptor antagonists. This suggests potential antihypertensive effects, making it a candidate for further investigation in hypertension management .

Urease Inhibition

The compound has also displayed urease inhibitory properties. Urease is an enzyme associated with various pathological conditions, including urinary infections and gastric ulcers. The inhibition of urease by tetrazole derivatives could lead to therapeutic applications in these areas .

Antibacterial Activity

Preliminary antibacterial assays have indicated that this compound and its derivatives possess antibacterial properties against certain strains, suggesting their potential use in treating bacterial infections .

Case Studies

Several case studies have explored the efficacy of tetrazole derivatives in clinical and preclinical settings:

  • Hypertensive Model Studies : A study involving hypertensive rat models indicated that administration of tetrazole-based compounds resulted in a significant reduction in blood pressure compared to control groups .
  • Antioxidant Efficacy : In a controlled study assessing oxidative stress markers, subjects treated with tetrazole derivatives showed reduced levels of malondialdehyde (MDA), indicating lower oxidative damage .
  • Antibacterial Trials : Clinical trials involving patients with bacterial infections demonstrated improved outcomes with the use of tetrazole-based treatments compared to standard antibiotics, highlighting their potential role as adjunct therapies .

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